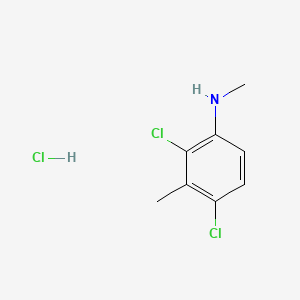
2,4-dichloro-N,3-dimethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N,3-dimethylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of two chlorine atoms and a dimethyl group attached to the benzene ring, along with an aniline group. This compound is often used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N,3-dimethylaniline hydrochloride typically involves the chlorination of N,3-dimethylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring. The reaction is usually performed in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.
化学反应分析
Types of Reactions: 2,4-Dichloro-N,3-dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or reduced forms.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
2,4-Dichloro-N,3-dimethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds and intermediates.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-dichloro-N,3-dimethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 3-Chloro-N,2-dimethylaniline hydrochloride
- 3-Chloro-N,N-dimethylaniline
Comparison: 2,4-Dichloro-N,3-dimethylaniline hydrochloride is unique due to the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds with different substitution patterns. The presence of the dimethyl group also influences the compound’s reactivity and interactions in various chemical reactions.
属性
分子式 |
C8H10Cl3N |
|---|---|
分子量 |
226.5 g/mol |
IUPAC 名称 |
2,4-dichloro-N,3-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5-6(9)3-4-7(11-2)8(5)10;/h3-4,11H,1-2H3;1H |
InChI 键 |
GJABQYCXRBUCTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Cl)NC)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-dichloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13458004.png)
amine hydrochloride](/img/structure/B13458007.png)
![2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13458014.png)
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
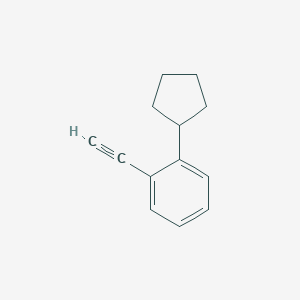
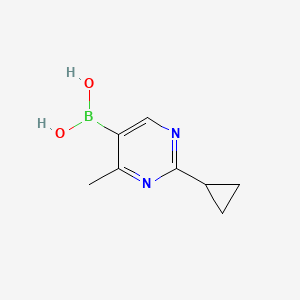
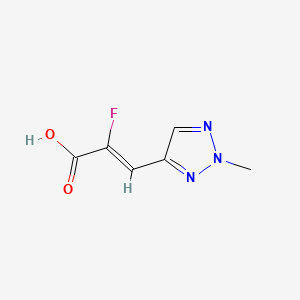
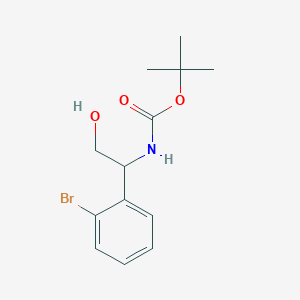
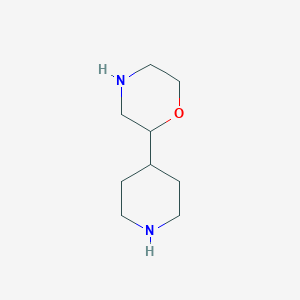
![2-{1H-pyrrolo[3,2-c]pyridin-3-yl}aceticacidhydrochloride](/img/structure/B13458060.png)
![6-(4-Methylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13458065.png)
![tert-butyl N-{5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B13458073.png)
![methyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458075.png)
![2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13458077.png)
